molecular formula C21H17F3 B14213269 2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene CAS No. 825633-80-5

2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene

Cat. No.: B14213269
CAS No.: 825633-80-5
M. Wt: 326.4 g/mol
InChI Key: YROXUKGOCQYWDV-UHFFFAOYSA-N
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Description

2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene is an organic compound with the molecular formula C21H17F3 It is characterized by the presence of multiple fluorine atoms attached to a benzene ring structure, making it a fluorinated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene is unique due to its specific arrangement of fluorine atoms and the propyl group. This unique structure imparts distinct chemical properties, such as increased lipophilicity and stability, which can be advantageous in various applications.

Properties

CAS No.

825633-80-5

Molecular Formula

C21H17F3

Molecular Weight

326.4 g/mol

IUPAC Name

2-fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene

InChI

InChI=1S/C21H17F3/c1-2-3-14-4-10-19(20(23)12-14)16-7-11-18(21(24)13-16)15-5-8-17(22)9-6-15/h4-13H,2-3H2,1H3

InChI Key

YROXUKGOCQYWDV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)F)F)F

Origin of Product

United States

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